molecular formula C18H24N4O2S B6524007 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine CAS No. 1049549-65-6

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine

Cat. No. B6524007
CAS RN: 1049549-65-6
M. Wt: 360.5 g/mol
InChI Key: SCSZBRLWNTXVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine” is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazine and piperazine rings, with the tert-butylbenzenesulfonyl group attached to one of the nitrogen atoms of the piperazine ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the basicity of the nitrogen atoms and the reactivity of the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the aromatic rings, the basic nitrogen atoms, and the sulfonyl group .

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in shortening tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells. Further development of these derivatives is promising due to their molecular interactions in docking studies.

Mechanism of Action

Target of Action

It’s known that the compound is structurally related to pyrazinamide , a first-line drug used in tuberculosis therapy, suggesting potential anti-tubercular activity.

Mode of Action

Based on its structural similarity to pyrazinamide , it may also interfere with the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis.

Result of Action

If it acts similarly to pyrazinamide , it might lead to the disruption of the bacterial cell wall, resulting in cell death.

Future Directions

Future research on this compound could involve studying its potential uses, such as in medicine or as a building block for more complex molecules .

properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-18(2,3)15-4-6-16(7-5-15)25(23,24)22-12-10-21(11-13-22)17-14-19-8-9-20-17/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSZBRLWNTXVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine

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